molecular formula C30H42Cl2N4O B3226350 Dequalinium chloride hydrate CAS No. 1255077-34-9

Dequalinium chloride hydrate

Cat. No.: B3226350
CAS No.: 1255077-34-9
M. Wt: 545.6 g/mol
InChI Key: CZCJAGQJOXJBST-UHFFFAOYSA-N
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Description

Dequalinium chloride hydrate is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used as an antiseptic and disinfectant. The compound is characterized by its amphipathic nature, containing two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain. This structure allows it to interact with and disrupt microbial cell membranes, making it effective against a wide range of bacteria, fungi, and parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dequalinium chloride hydrate typically involves the reaction of 1,10-decanediamine with 4-chloro-2-methylquinoline in the presence of a suitable solvent. The reaction proceeds through a series of steps, including nucleophilic substitution and quaternization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process includes the purification of the product through crystallization and drying techniques to obtain a high-purity compound. The yield and efficiency of the industrial process are optimized through the use of advanced equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Dequalinium chloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dequalinium chloride hydrate has a wide range of scientific research applications:

Mechanism of Action

Dequalinium chloride hydrate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial properties, commonly used in disinfectants and antiseptics.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.

    Chlorhexidine: A widely used antiseptic with applications in healthcare and dentistry.

Uniqueness: Dequalinium chloride hydrate is unique due to its dual quinaldinium structure, which enhances its ability to disrupt microbial membranes and target mitochondria. This dual action makes it particularly effective in treating infections and exploring its potential as an anticancer agent .

Properties

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCJAGQJOXJBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255077-34-9
Record name 1255077-34-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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